molecular formula C22H24N4O2S B3015603 N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide CAS No. 1021060-19-4

N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide

Cat. No. B3015603
CAS RN: 1021060-19-4
M. Wt: 408.52
InChI Key: GURUIRCEJFDJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

Research on compounds related to N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide has indicated significant scientific interest due to their diverse potential applications, particularly in pharmaceutical development. These compounds, belonging to the broader class of nitrogen-containing heterocyclic compounds, serve as vital intermediates in organic synthesis, demonstrating promising avenues for the development of therapeutic agents.

One notable derivative, ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, has been synthesized and characterized for its potential pharmaceutical applications. The compound showcases promising bioavailability, indicating its potential use in developing anti-inflammatory drugs. This development is primarily due to its unique structural features, including a dicarboxylic acid residue in its side chain, which may contribute to its bioactivity (Kovrizhina et al., 2022).

Anticancer Activity

Another dimension of research focuses on substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds have been synthesized and evaluated for their cytotoxicity and anticancer activity. Remarkably, specific derivatives have shown considerable anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, pointing towards their potential as effective anticancer agents. The structure-activity relationship analysis provided insights into the molecular features contributing to their bioactivity, which could inform the design of new cancer therapies (Kovalenko et al., 2012).

Additionally, the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been reported. These compounds exhibit in vitro and in vivo anticancer and antibacterial activities, highlighting their versatility and potential in therapeutic applications. Notably, compound 4.10 emerged as particularly active against non-small cell lung and CNS cancer cell lines, underscoring the importance of structural diversity in developing new anticancer drugs (Berest et al., 2011).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-20(23-10-9-14-12-24-18-7-3-1-5-16(14)18)11-15-13-29-22-25-19-8-4-2-6-17(19)21(28)26(15)22/h1,3,5,7,12,15,24H,2,4,6,8-11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURUIRCEJFDJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.